molecular formula C13H15F3N2O B1407115 (R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1428537-19-2

(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B1407115
CAS No.: 1428537-19-2
M. Wt: 272.27 g/mol
InChI Key: AATATIAROAAKIN-JTQLQIEISA-N
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Description

®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the construction of the pyridine ring. One common method involves the use of trifluoromethyl-containing building blocks, which are then subjected to various reactions to introduce the tert-butyl and dihydrooxazole groups . The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can help achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a valuable candidate for drug development .

Medicine

In medicine, ®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole apart is its combination of the trifluoromethyl group with the tert-butyl and dihydrooxazole groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATATIAROAAKIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
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(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(R)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

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